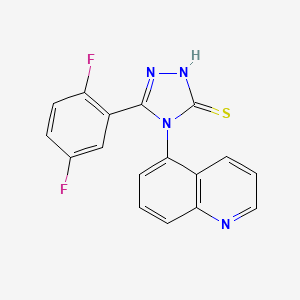![molecular formula C24H18N2O8 B14943728 3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a furochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling to form the furochromene core. Key steps include:
Formation of Benzodioxole Intermediate: This involves the methoxylation of a benzodioxole precursor under controlled conditions.
Synthesis of Isoxazole Intermediate: This is achieved through cyclization reactions involving nitrile oxides and alkenes.
Coupling and Cyclization: The benzodioxole and isoxazole intermediates are coupled under specific conditions, followed by cyclization to form the furochromene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxole and isoxazole compounds.
Applications De Recherche Scientifique
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(7-Methoxy-1,3-benzodioxol-5-yl)phenol
- 3-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)dihydro-2(3H)-furanone
Uniqueness
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-3-ISOXAZOLYL)-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXAMIDE is unique due to its combination of benzodioxole, isoxazole, and furochromene moieties, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C24H18N2O8 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C24H18N2O8/c1-11-7-17(26-34-11)25-23(27)22-18(12-8-15(29-2)21-16(9-12)30-10-31-21)19-20(33-22)13-5-3-4-6-14(13)32-24(19)28/h3-9,18,22H,10H2,1-2H3,(H,25,26,27) |
Clé InChI |
OIGPKIOEIHSMCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC6=C(C(=C5)OC)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B14943654.png)
![2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide](/img/structure/B14943659.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B14943678.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)

![3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943694.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)

